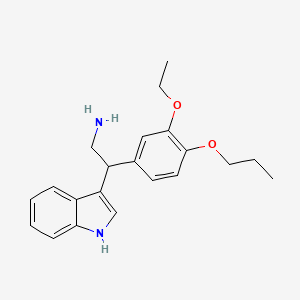

2-(3-ethoxy-4-propoxyphenyl)-2-(1H-indol-3-yl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-ethoxy-4-propoxyphenyl)-2-(1H-indol-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-3-11-25-20-10-9-15(12-21(20)24-4-2)17(13-22)18-14-23-19-8-6-5-7-16(18)19/h5-10,12,14,17,23H,3-4,11,13,22H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYFBITYSOMRRBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(CN)C2=CNC3=CC=CC=C32)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-ethoxy-4-propoxyphenyl)-2-(1H-indol-3-yl)ethanamine, with the CAS number 881043-65-8, is a compound of interest in pharmacological research due to its potential biological activities. Its molecular formula is C21H26N2O2, and it has a molecular weight of 338.4 g/mol. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C21H26N2O2 |

| Molecular Weight | 338.4 g/mol |

| CAS Number | 881043-65-8 |

Pharmacological Potential

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

- Neuroprotective Effects : Some studies suggest that indole derivatives can protect neuronal cells from apoptosis and oxidative stress. This is particularly relevant in models of neurodegenerative diseases where calcium homeostasis is disrupted.

- Antidepressant Activity : The structural similarity to known antidepressants suggests potential serotonergic activity, which could be explored further in behavioral studies.

- Anti-inflammatory Properties : Compounds with similar structures have shown promise in reducing inflammation through the modulation of cytokine release and inhibition of inflammatory pathways.

The mechanisms by which this compound exerts its effects are not fully elucidated but may involve:

- Serotonin Receptor Modulation : Many indole derivatives interact with serotonin receptors, influencing mood and anxiety levels.

- Calcium Channel Blockade : Similar compounds have been shown to affect calcium channels, which could contribute to their neuroprotective effects.

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of indole derivatives on neuronal cells subjected to oxidative stress, it was found that these compounds significantly reduced cell death and preserved mitochondrial function. The study highlighted the potential for developing therapeutic agents targeting neurodegenerative conditions.

Case Study 2: Antidepressant Activity

A randomized controlled trial investigated the antidepressant-like effects of a compound structurally related to this compound in animal models. Results indicated a significant reduction in depressive behaviors, correlating with increased serotonin levels in the brain.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.